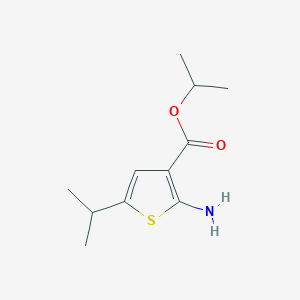
Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate is a compound that is related to various research areas, including the synthesis of unnatural amino acids and the investigation of its reactive and optoelectronic properties. While the exact compound is not directly mentioned in the provided papers, they offer insights into similar compounds and their chemical behavior, which can be useful for understanding the properties and potential applications of Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate.
Synthesis Analysis
The synthesis of related compounds involves the use of isopropylamine as an amino donor in the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process is significant for the asymmetric synthesis of unnatural amino acids, which are valuable in the development of pharmaceuticals and biologically active molecules . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been studied, leading to the formation of thieno[2,3-d]pyrimidines, which are important heterocyclic compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These methods provide detailed information about the molecular vibrations, bonding, and electronic structure, which are crucial for understanding the behavior of the molecules under different conditions . The use of computational tools like Gaussian09 for the optimization of molecular structure and the analysis of natural bonding orbitals further aids in the theoretical understanding of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through the formation of stable complexes with biological targets such as CDK inhibitors. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against such targets, indicating their potential use in drug design . The reactive properties of these molecules can be further understood by investigating their local reactivity using concepts like average local ionization energies and Fukui functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate have been investigated through molecular dynamics simulations and density functional theory (DFT) calculations. These studies include the assessment of optoelectronic properties, such as reorganization energies and hopping rates of charge carriers, which are important for the development of materials with specific electronic applications . The hyperpolarizability calculations indicate the potential of these compounds in nonlinear optics, which is a field of interest for the development of new photonic devices .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate serves as a key intermediate in various chemical syntheses and reactions. For instance, its reactivity with aromatic amines leads to pyrroledione-pyrroledione recyclization, forming complex molecules with potential applications in material science and pharmaceuticals (Silaichev et al., 2010). Similarly, its derivatives have been synthesized for the study of their physical and chemical properties, contributing to the development of novel organic compounds with specific functions (Grauer & König, 2009).
Polymer Science
In polymer science, derivatives of isopropyl 2-amino-5-isopropylthiophene-3-carboxylate have been explored for the synthesis of polymers. These studies include the enzymatic ring-opening polymerization of cyclic depsipeptides, indicating its potential in creating bio-based polymers with unique properties (Feng et al., 2000).
Medicinal Chemistry
In medicinal chemistry, modifications of this compound have been investigated for their biological activities. For instance, derivatives have been synthesized as part of the search for new therapeutic agents, illustrating the role of isopropyl 2-amino-5-isopropylthiophene-3-carboxylate in drug discovery and development processes (Thomas et al., 2014).
Material Science
The compound and its derivatives find applications in material science, particularly in the synthesis of materials with specific electronic or photonic properties. For example, the formation of complex heterocyclic structures from isopropyl 2-amino-5-isopropylthiophene-3-carboxylate derivatives highlights its utility in developing materials for technological applications (Hamed et al., 2008).
Propiedades
IUPAC Name |
propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZUUQQCZPSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178002 |
Source


|
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate | |
CAS RN |
524732-40-9 |
Source


|
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524732-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

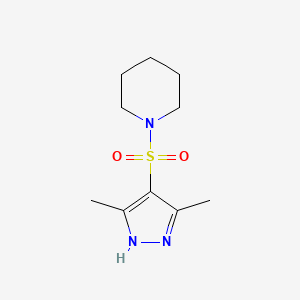
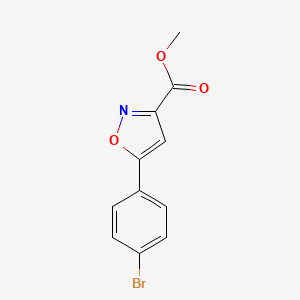
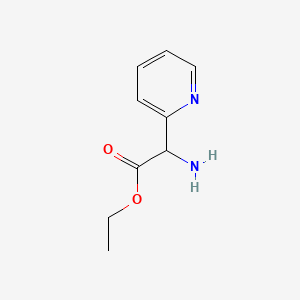
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)





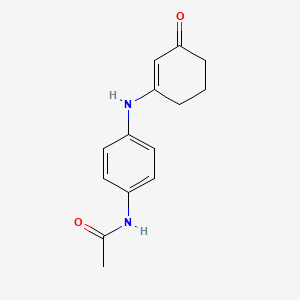
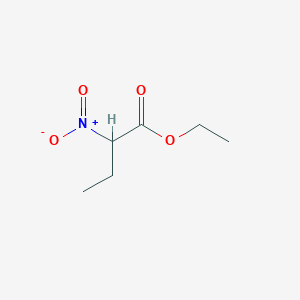
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)
![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
